molecular formula C25H34N2O5S B2928998 5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide CAS No. 921916-84-9

5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide

Cat. No.: B2928998
CAS No.: 921916-84-9
M. Wt: 474.62
InChI Key: YNGGHNMCJYROAU-UHFFFAOYSA-N
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Description

5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide is a synthetic chemical reagent designed for research purposes. This compound features a benzo[b][1,4]oxazepin-4-one core structure, a scaffold of significant interest in medicinal chemistry. Based on structural similarities to documented compounds, this sulfonamide-substituted derivative is provided as a potential candidate for investigating the inhibition of protein tyrosine phosphatases (PTPases) . PTPases are a family of enzymes that play critical roles in intracellular signaling mechanisms regulating metabolism, cell growth, proliferation, and differentiation . Dysregulation of PTPase activity is implicated in a range of diseases, making them important research targets. As such, this compound may serve as a valuable chemical tool for researchers exploring new therapeutic avenues for conditions such as type I and II diabetes, insulin resistance, obesity, and immune disorders . It is strictly for use in laboratory research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-5-ethyl-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O5S/c1-7-18-8-10-22(31-6)23(14-18)33(29,30)26-19-9-11-21-20(15-19)27(13-12-17(2)3)24(28)25(4,5)16-32-21/h8-11,14-15,17,26H,7,12-13,16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGGHNMCJYROAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features which include a benzenesulfonamide moiety and a tetrahydrobenzo[b][1,4]oxazepine structure. The biological activity of this compound has drawn interest due to its potential applications in various therapeutic areas.

  • Molecular Formula : C23H30N2O4S
  • Molecular Weight : Approximately 436.6 g/mol
  • Structural Features : The compound contains an oxazepine core fused with a sulfonamide group, which is crucial for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties . The oxazepine ring system is often associated with the inhibition of cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity . Preliminary studies suggest that it may possess significant antibacterial and antifungal properties. The sulfonamide group is known for its action against various bacterial strains, making this compound a candidate for further exploration in the development of new antimicrobial agents.

Neuroactive Effects

The oxazepine structure is linked to neuroactive effects. Compounds with similar structures have been explored for their potential in treating neurological disorders such as anxiety and depression. This suggests that this compound may also have implications in neuropharmacology.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in disease pathways. Binding affinity studies indicate that it may inhibit key kinases implicated in cancer progression and other diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Ethyl-N-(5-isopentyl...)Similar oxazepine corePotential kinase inhibitorEnhanced solubility
2-Benzyl-N-(5-methyl...)Benzene and sulfonamide moietiesAntimicrobial propertiesDiverse pharmacological profiles
5-[Difluoro(phenyl)methyl]-N-(...)Fluorinated derivativesEnhanced bioactivityIncreased metabolic stability

These comparisons highlight the unique aspects of 5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo...) in terms of its structural complexity and potential therapeutic applications.

Case Studies

Recent studies have explored the efficacy of this compound in vitro and in vivo:

  • In Vitro Studies : Cell line assays demonstrated that the compound significantly reduces viability in various cancer cell lines compared to controls.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates and improved survival compared to untreated groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Public Databases

Two closely related compounds are highlighted below (Table 1):

Property Target Compound CAS 921993-30-8 CAS 922075-73-8
IUPAC Name 5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide 2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide
Molecular Formula C₂₅H₃₃N₂O₅S (estimated) C₂₄H₃₂N₂O₅S C₂₃H₃₀N₂O₄S
Molecular Weight ~477.6 g/mol (estimated) 460.6 g/mol 430.6 g/mol
Key Substituents - 5-Ethyl, 2-methoxy (benzenesulfonamide)
- 5-Isopentyl (oxazepin)
- 2-Ethoxy, 5-methyl (benzenesulfonamide)
- 5-Isobutyl (oxazepin)
- 3-Methyl (benzenesulfonamide)
- 5-Isopentyl (oxazepin)

Structural and Functional Analysis

A. Benzenesulfonamide Modifications
  • The 5-ethyl group increases hydrophobicity compared to smaller substituents like methyl .
  • CAS 921993-30-8 : The 2-ethoxy and 5-methyl substituents balance lipophilicity and steric bulk, which may alter metabolic stability .
  • CAS 922075-73-8 : A simpler 3-methyl group reduces steric hindrance, possibly favoring faster diffusion across membranes .
B. Oxazepin Core Variations
C. Molecular Weight and Solubility
  • The target compound’s higher molecular weight (~477.6 g/mol) compared to CAS 921993-30-8 (460.6 g/mol) and CAS 922075-73-8 (430.6 g/mol) suggests reduced solubility in aqueous media, which could impact pharmacokinetics .

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